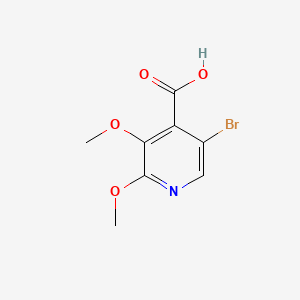
5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8BrNO4 It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid typically involves the bromination of 2,3-dimethoxypyridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxypyridine-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2,4-dimethoxypyridine: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
5-Bromo-2,3-dimethoxypyridine: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
5-Bromo-2,3-dimethoxypyridine-4-carboxylic acid is unique due to the combination of bromine, methoxy, and carboxylic acid groups on the pyridine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
5-bromo-2,3-dimethoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQQTXYTKPWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
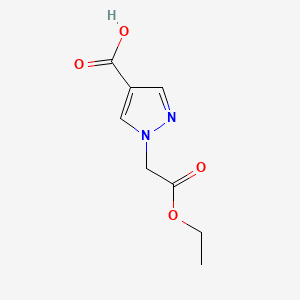
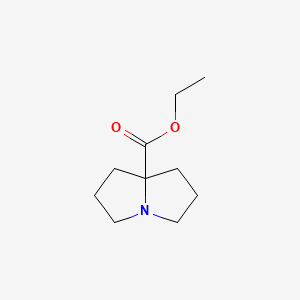
![[cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B8183943.png)
![1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol](/img/structure/B8183947.png)
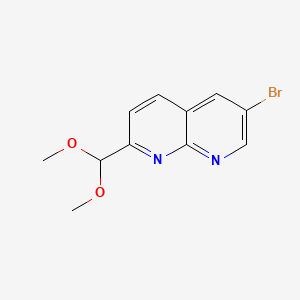
![1-Methyl-2-piperidin-4-ylpyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B8183957.png)
![1-Methyl-2-piperidin-3-ylpyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B8183959.png)
![1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B8183966.png)
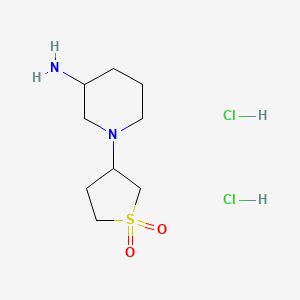
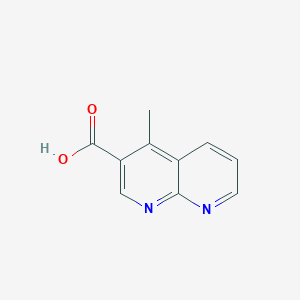
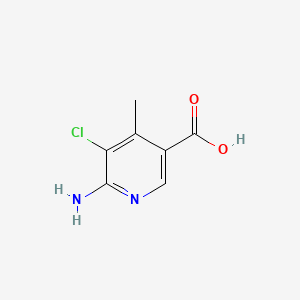
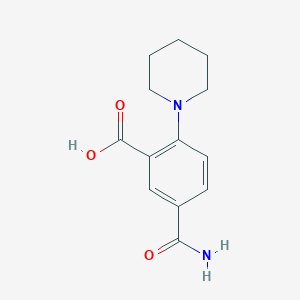
![3-Ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8183994.png)
